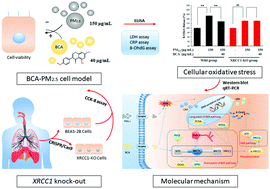Mechanism of biochanin A alleviating PM2.5-induced oxidative damage based on an XRCC1 knockout BEAS-2B cell model†
Food & Function Pub Date: 2022-04-04 DOI: 10.1039/D1FO04312A
Abstract
PM2.5 induces oxidative/antioxidant system imbalance and excessive release of reactive oxygen species (ROS) and produces toxic effects and irreversible damage to the genetic material including chromosomes and DNA. Biochanin A (BCA), an isoflavone with strong antioxidant activity, effectively intervenes against PM2.5-induced oxidative damage. The X-ray repair cross-complementary protein 1 (XRCC1)/BER pathway involves DNA damage repair caused by oxidative stress. This paper aims to explore the mechanism of BCA alleviating oxidative DNA damage caused by PM2.5 by establishing the in vitro cell model based on CRISPR/Cas9 technology and combining it with mechanism pathway research. The results showed that PM2.5 exposure inhibited the expression of BER and NER pathway proteins and induced the overexpression of ERCC1. BCA showed an effective intervention in the toxicity of PM2.5 in normal cells, rather than XRCC1 knock-out cells. This laid a foundation for further exploring the key role of XRCC1 in PM2.5-caused oxidative damage and the BER/DNA damage repair pathway.


Recommended Literature
- [1] Perovskite Sr0.95Ce0.05CoO3−δ loaded with copper nanoparticles as a bifunctional catalyst for lithium-air batteries†
- [2] Back donation, intramolecular electron transfer and N–O bond scission targeting nitrogen oxyanion reduction: how can a metal complex assist?†
- [3] A new heterometallic terbium(iii)–ruthenium(ii) complex and its terbium(iii)–zinc(ii) analog: syntheses, characterization, luminescence, and electrochemical properties†
- [4] A highly selective Raney Fe@HZSM-5 Fischer–Tropsch synthesis catalyst for gasoline production: one-pot synthesis and unexpected effect of zeolites†
- [5] Solution-processable electrochromic materials and devices: roadblocks and strategies towards large-scale applications
- [6] Back cover
- [7] Synthesis and the structure of 8-tetrahydrofuronium and 8-tetrahydropyronium derivatives of iron bis(dicarbollide)(-I) and their cleavage reactions†‡
- [8] Semiconducting properties of perchlorate-doped graphene using an electrochemical method†
- [9] Corn peptides improved obesity-induced non-alcoholic fatty liver disease through relieving lipid metabolism, insulin resistance and oxidative stress†
- [10] The corrosion behaviors of multilayer diamond-like carbon coatings: influence of deposition periods and corrosive medium†










